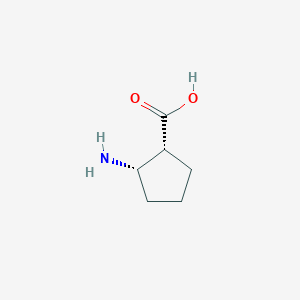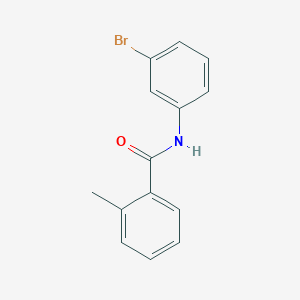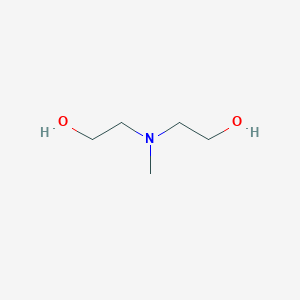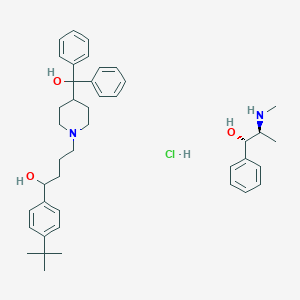
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole class, which is known for its diverse pharmacological activities and potential in various applications. The interest in this compound and its derivatives stems from their unique chemical structure, which allows for various chemical reactions and modifications, leading to a wide range of potential applications in different fields of science and technology.
Synthesis Analysis
Synthesis of 1,3,4-thiadiazole derivatives, including compounds similar to 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, involves cyclization of thiosemicarbazide or thiohydrazide with various phenyl or methyl substitutes in the presence of catalysts like manganese(II) nitrate, resulting in the formation of thiadiazole rings through the loss of H2O or H2S. These synthesis methods are crucial for creating a variety of derivatives with potential biological and chemical applications (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of thiadiazole rings, which are stabilized by intramolecular as well as intermolecular hydrogen bonding. The geometry optimization and electronic transition analyses performed using Density Functional Theory (DFT) methods provide insights into the stability and electronic properties of these compounds, indicating their potential for various applications (Dani et al., 2013).
Chemical Reactions and Properties
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including acylation, phosphorylation, and reactions with nucleophiles, leading to the formation of a wide range of compounds with diverse chemical properties. These reactions are influenced by the nature of substituents on the thiadiazole ring and the reaction conditions, demonstrating the versatility of these compounds in chemical synthesis (Maadadi et al., 2016).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. X-ray crystallography studies reveal that these compounds crystallize in various systems, and their physical properties can be tailored through chemical modifications, making them suitable for specific applications (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity, stability, and electronic properties, are critical for their potential applications. The presence of thiadiazole rings contributes to the stability of these compounds, while modifications at various positions allow for the tuning of their reactivity and electronic properties for specific uses (Dani et al., 2013).
Aplicaciones Científicas De Investigación
-
Bio-Synthesis of 2,5-bis (hydroxymethyl)furan
- Application: Upgrading of biomass derived 5-hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) using a new highly HMF-tolerant strain of Burkholderia contaminans NJPI-15 .
- Method: The biocatalytic reduction of HMF into BHMF was performed using whole cells of Burkholderia contaminans NJPI-15 . The catalytic capacity of the cells can be substantially improved by Mn 2+ ion .
- Results: 100 mM HMF could be reduced to BHMF by the B. contaminans NJPI-15 resting cells in presence of 70 mM glutamine and 30 mM sucrose, with a yield of 95% .
-
- Application: Penicillin is a building block for 6-aminopenicillanic acid (6-APA), an important active pharmaceutical intermediate (API) used for semi-synthetic antibiotics biosynthesis .
- Method: Indigenous Penicillium chrysogenum/rubens strains were isolated and identified for Penicillin V production .
- Results: 28 strains were capable of producing Penicillin V in a range from 10 to 120 mg/L when 80 strains were screened for its production .
-
Prevention of Rheumatic Fever and Infections Following Removal of the Spleen
-
Prophylaxis Against Bacterial Endocarditis
- Application: Phenoxymethylpenicillin has been suggested by the American Heart Association and the American Dental Association for use as an oral regimen for prophylaxis against bacterial endocarditis in patients with congenital heart disease or rheumatic or other acquired valvular heart disease when they undergo dental procedures and surgical procedures of the upper respiratory tract .
- Method: It is given by mouth .
- Application: Phenoxymethylpenicillin is used for the initial treatment for dental abscesses and moderate-to-severe gingivitis .
- Method: It is given by mouth .
- Application: Phenoxymethylpenicillin is used for the treatment of avulsion injuries of teeth as an alternative to tetracycline .
- Method: It is given by mouth .
- Application: Phenoxymethylpenicillin has been suggested by the American Heart Association and the American Dental Association for use as an oral regimen for prophylaxis against bacterial endocarditis in patients with congenital heart disease or rheumatic or other acquired valvular heart disease when they undergo dental procedures and surgical procedures of the upper respiratory tract .
- Method: It is given by mouth .
Propiedades
IUPAC Name |
5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQBSPRBHILXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341702 | |
| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
121068-32-4 | |
| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




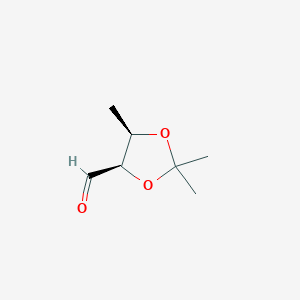
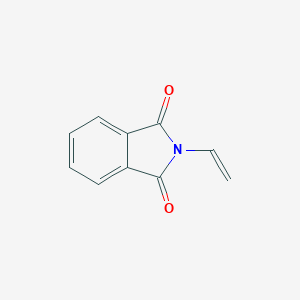
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)
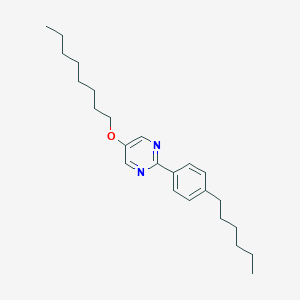
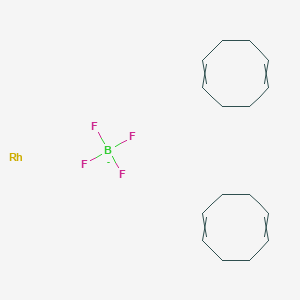
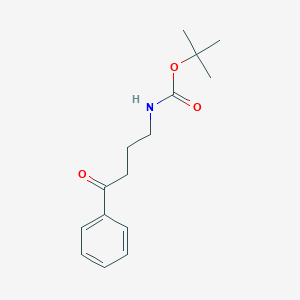
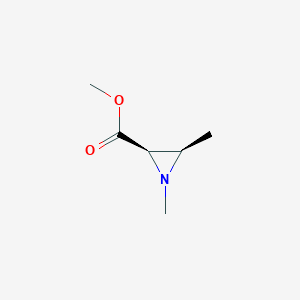
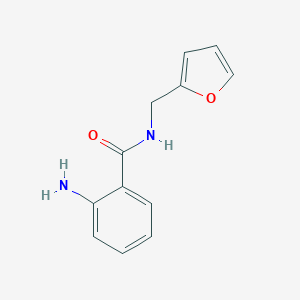
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
